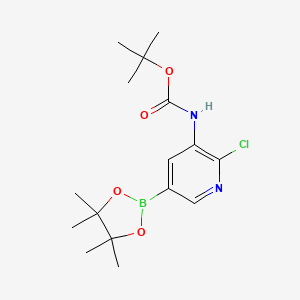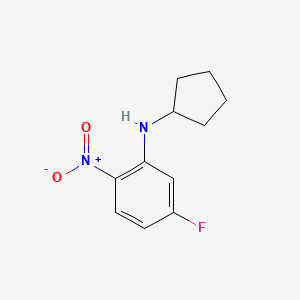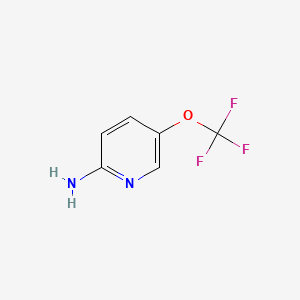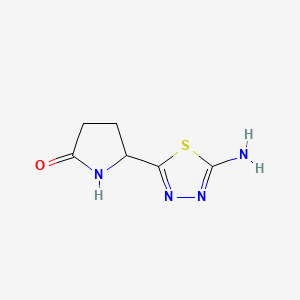
1-(4-Aminophenyl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Aminophenyl)piperidine-4-carbonitrile” is a compound used in the synthesis of various pharmaceuticals . It is a reactant for the synthesis of aminomethylated fluoropiperidines, protein kinase B inhibitors, GlyT1 inhibitors, and piperidinecarboxylic acids via nitrilase-catalyzed enantioselective synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-Piperidinecarbonitrile in tetrahydrofuran (THF) with a solution of piperidyl lithium in THF at 0°C to yield lithium [1,1,3,3- bis (pentamethylene)guanidinate] .Molecular Structure Analysis
The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile (AP-PhCN) has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
Piperidines are significant synthetic fragments for designing drugs. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.27 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis of derivatives related to 1-(4-Aminophenyl)piperidine-4-carbonitrile has been explored for antimicrobial applications. In particular, compounds derived from similar structures have shown promising results against bacterial and fungal strains. The antimicrobial activity is attributed to their ability to induce bacterial cell membrane rupture and disintegration, as confirmed by field emission scanning electron microscopic analysis (Bhat & Begum, 2021). Additionally, other related compounds have exhibited notable action against tested microbes, further supporting the potential use of this chemical structure in developing new antimicrobial agents (Goswami et al., 2022).
Anticancer Activity
The anticancer potential of derivatives from 1-(4-Aminophenyl)piperidine-4-carbonitrile is evident in their ability to exhibit excellent antitumor activity against various cancer cell lines. Compounds have been synthesized that demonstrate significant cytotoxic activities, including induction of cell cycle arrest and apoptosis in cancer cells (El-Agrody et al., 2020). These findings are critical for the development of new anticancer agents, highlighting the importance of this chemical structure in medicinal chemistry research.
Synthesis of Biologically Active Compounds
The versatility of 1-(4-Aminophenyl)piperidine-4-carbonitrile extends to its use as a precursor in the synthesis of various biologically active compounds. These include derivatives with potential for treating diseases and conditions beyond antimicrobial and anticancer applications. The efficient synthesis of such compounds underscores the value of this chemical structure in the discovery and development of new pharmaceuticals (Pratap et al., 2007).
Safety and Hazards
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of “1-(4-Aminophenyl)piperidine-4-carbonitrile” could involve its use in the synthesis of new pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds such as anileridine, a synthetic opioid and strong analgesic medication, act on the central nervous system (cns) to relieve pain .
Mode of Action
For instance, Anileridine, an analog of pethidine, exerts its main pharmacologic action on the CNS . It may also be used as an analgesic adjunct in general anesthesia to reduce the amount of anesthetic needed, facilitate relaxation, and reduce laryngospasm .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to interact with dna gyrase enzyme and exhibit antimicrobial and antifungal activities .
Pharmacokinetics
A study on a synthetic dichloro-substituted aminochalcone, a compound with a similar structure, suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Similar compounds have been shown to have potent antibacterial activity against both gram-positive and gram-negative strains .
Action Environment
For instance, the Earth’s chemical battery, where the harvested energy is stored within the billions of tons of living biomass and the fossil fuels, represents the greatest challenge for the balance of humanity with nature .
Propiedades
IUPAC Name |
1-(4-aminophenyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-10-5-7-15(8-6-10)12-3-1-11(14)2-4-12/h1-4,10H,5-8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCIMLFNNDSBRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B566897.png)
![5-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B566898.png)







